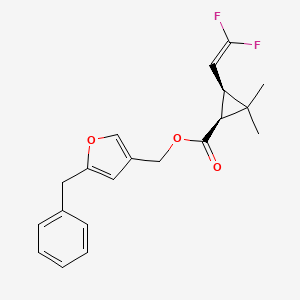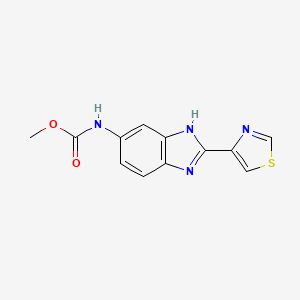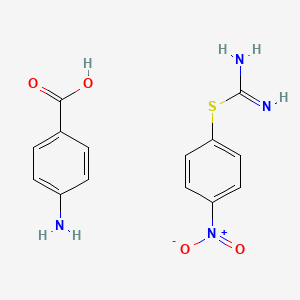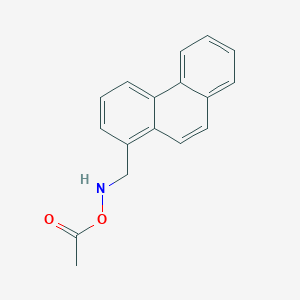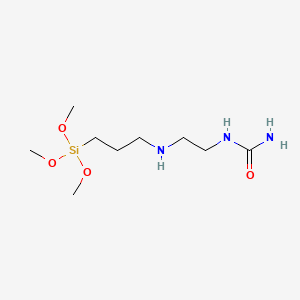
1-Piperazineacetamide, 4-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-N,N-dimethyl-, oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazineacetamide, 4-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-N,N-dimethyl-, oxalate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The oxalate form indicates that the compound is present as a salt with oxalic acid, which can influence its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineacetamide, 4-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-N,N-dimethyl-, oxalate typically involves multiple steps:
Formation of the piperazineacetamide core: This can be achieved by reacting piperazine with acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the dihydrocinnamoyl group: This step involves the reaction of the piperazineacetamide with a suitable dihydrocinnamoyl chloride derivative in the presence of a base such as triethylamine.
Dimethylation: The N,N-dimethylation can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.
Oxalate formation: Finally, the compound is converted to its oxalate salt by reacting with oxalic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
1-Piperazineacetamide, 4-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-N,N-dimethyl-, oxalate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced at the amide or piperazine nitrogen using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 (Sodium borohydride), or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide group would yield an amine.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-Piperazineacetamide, 4-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-N,N-dimethyl-, oxalate would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
1-Piperazineacetamide derivatives: Compounds with similar core structures but different substituents.
Dihydrocinnamoyl derivatives: Compounds with similar dihydrocinnamoyl groups but different core structures.
Dimethylated amides: Compounds with similar dimethylated amide groups but different overall structures.
Uniqueness
1-Piperazineacetamide, 4-((3,5-dimethoxy-4-hydroxy)dihydrocinnamoyl)-N,N-dimethyl-, oxalate is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
58493-19-9 |
|---|---|
分子式 |
C21H31N3O9 |
分子量 |
469.5 g/mol |
IUPAC名 |
2-[4-[3-(4-hydroxy-3,5-dimethoxyphenyl)propanoyl]piperazin-1-yl]-N,N-dimethylacetamide;oxalic acid |
InChI |
InChI=1S/C19H29N3O5.C2H2O4/c1-20(2)18(24)13-21-7-9-22(10-8-21)17(23)6-5-14-11-15(26-3)19(25)16(12-14)27-4;3-1(4)2(5)6/h11-12,25H,5-10,13H2,1-4H3;(H,3,4)(H,5,6) |
InChIキー |
XPBWPIZEVBJWJZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)CN1CCN(CC1)C(=O)CCC2=CC(=C(C(=C2)OC)O)OC.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


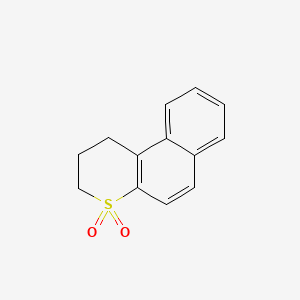
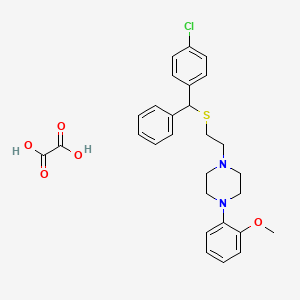
![n-[(Benzyloxy)carbonyl]leucylleucinamide](/img/structure/B13752950.png)
![3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13752955.png)
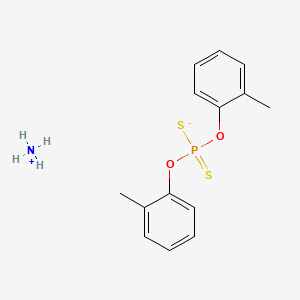
![Ethenyl acetate;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13752964.png)
![N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea](/img/structure/B13752966.png)


